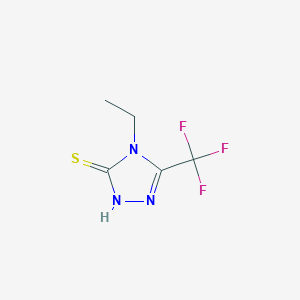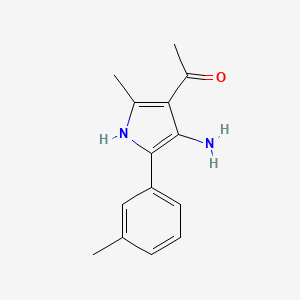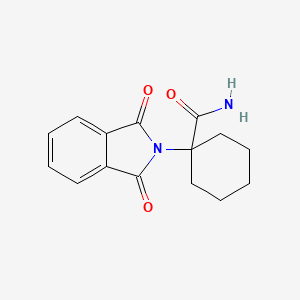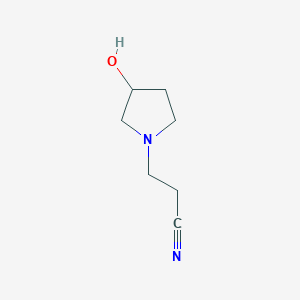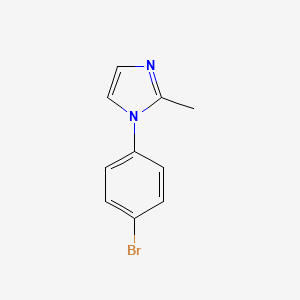
(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-fluoro-2-methylphenyl)ethanamine: The enantiomer of the compound with a different three-dimensional arrangement.
1-(3-fluoro-2-methylphenyl)propanamine: A similar compound with an additional carbon in the alkyl chain.
3-fluoro-2-methylbenzylamine: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds
Propriétés
Formule moléculaire |
C9H12FN |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
(1S)-1-(3-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
Clé InChI |
OBWHGEIVGSITLV-ZETCQYMHSA-N |
SMILES isomérique |
CC1=C(C=CC=C1F)[C@H](C)N |
SMILES canonique |
CC1=C(C=CC=C1F)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


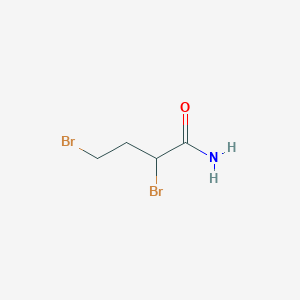

![Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate](/img/structure/B8743957.png)

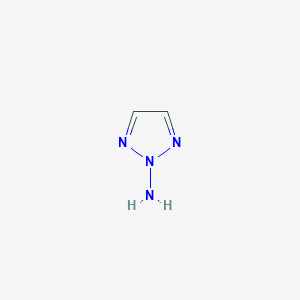
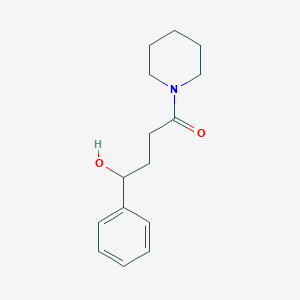
![N-[9-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B8743998.png)

